![molecular formula C16H20F3N3O2 B2404033 Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone CAS No. 2380144-16-9](/img/structure/B2404033.png)
Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone, also known as CPI-455, is a novel small molecule inhibitor that has shown potential in the field of cancer research. This compound has been developed as a selective inhibitor of histone lysine demethylase 5A (KDM5A), which is an important epigenetic regulator that plays a role in cancer cell proliferation and survival.
作用机制
Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone inhibits KDM5A by binding to its active site and preventing it from demethylating histone H3 lysine 4 (H3K4). This results in the accumulation of H3K4me3, which is associated with the activation of tumor suppressor genes and the repression of oncogenes. Inhibition of KDM5A by this compound also leads to the downregulation of genes involved in cell cycle progression and DNA replication, which contributes to the antiproliferative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects in cancer cell lines, both in vitro and in vivo. In addition, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone is its high selectivity for KDM5A, which reduces the risk of off-target effects. In addition, this compound has been optimized for high yields and purity, making it suitable for further research and development. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
未来方向
There are several future directions for research on Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone. One area of focus is the development of more potent and selective KDM5A inhibitors, which could have even greater therapeutic potential for cancer and other diseases. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and challenges in clinical development.
合成方法
The synthesis of Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with cyclopentanone to form 4-(trifluoromethyl)pyrimidin-2-yl)cyclopentanone. This intermediate is then reacted with piperidin-4-ol in the presence of a base to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学研究应用
Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone has been extensively studied for its potential as a cancer therapy. KDM5A is overexpressed in many cancer types, and its inhibition has been shown to reduce cancer cell proliferation and induce cell death. This compound has been found to be a potent and selective inhibitor of KDM5A, making it a promising candidate for cancer treatment. In addition, this compound has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
属性
IUPAC Name |
cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O2/c17-16(18,19)13-5-8-20-15(21-13)24-12-6-9-22(10-7-12)14(23)11-3-1-2-4-11/h5,8,11-12H,1-4,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGKPKGMTXIIMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)

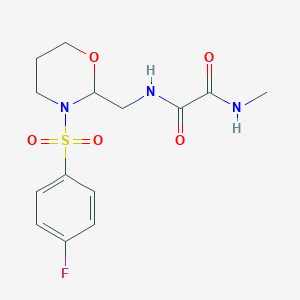
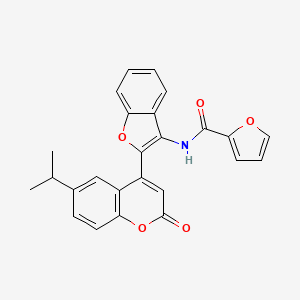

![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2403960.png)
![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine](/img/structure/B2403961.png)

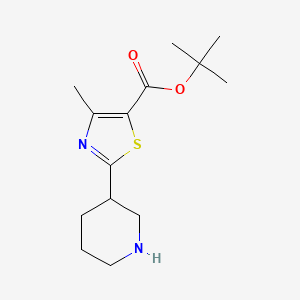
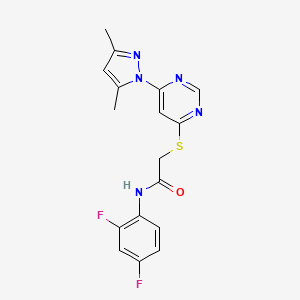
![1-(2,3-Dimethoxyphenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2403967.png)
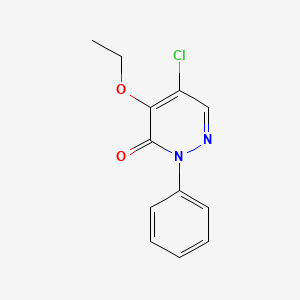
![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403969.png)
